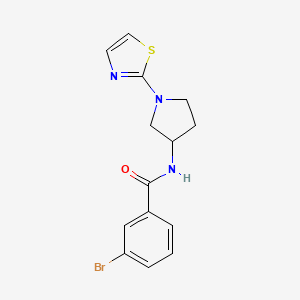

3-Bromo-5-chloro-2-hydrazinylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-5-chloro-2-hydrazinylpyridine” is a chemical compound with the molecular formula C5H6BrClN3 . It is a solid substance and is used in scientific research with diverse applications, including drug discovery, organic synthesis, and material science.

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chloro-2-hydrazinylpyridine” has been analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .Physical And Chemical Properties Analysis

“3-Bromo-5-chloro-2-hydrazinylpyridine” is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications

Drug Discovery and Development

3-Bromo-5-chloro-2-hydrazinylpyridine has been utilized in the synthesis of various pharmacologically active molecules. Its role as a building block in drug discovery is significant due to its potential to interact with different biological targets. For instance, it has been used in the development of bromodomain inhibitors, which are promising in the treatment of cancer and inflammatory diseases .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of organic compounds. Its reactivity with different reagents opens up possibilities for creating novel molecules with potential applications in medicine and industry.

Material Science

In material science, 3-Bromo-5-chloro-2-hydrazinylpyridine can be used to modify the properties of materials at a molecular level. Its incorporation into polymers or other materials could lead to the development of new materials with enhanced characteristics such as increased durability or improved electrical conductivity .

Biological Activities

The compound has shown promise in biological studies, particularly in the evaluation of insecticidal and fungicidal activities. It has been used to synthesize derivatives that exhibit significant biological activities, potentially leading to new treatments for agricultural pests and fungal infections .

Molecular Docking Studies

Molecular docking studies have employed 3-Bromo-5-chloro-2-hydrazinylpyridine to simulate its interaction with various proteins and enzymes. This helps in understanding the compound’s binding affinities and mechanism of action, which is crucial for the rational design of drugs .

Physicochemical Studies

The compound’s physicochemical properties, such as molecular electrostatic potential and electron localization, have been studied using computational methods like Density Functional Theory (DFT). These studies are essential for predicting the reactivity and stability of the compound under different conditions .

Safety and Hazards

properties

IUPAC Name |

(3-bromo-5-chloropyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXCKMCHKMUUNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)

![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)

![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)

![(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)

![4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole](/img/structure/B2362068.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)